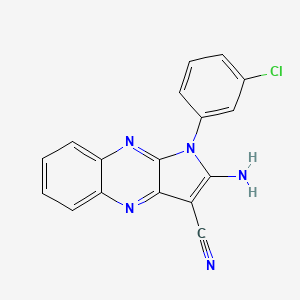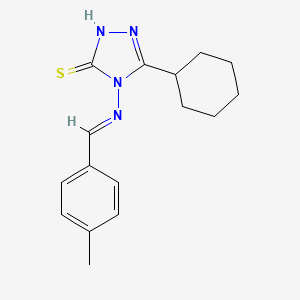
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide: is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of a hydrazide group and a benzylidene moiety substituted with methoxy groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide typically involves the condensation of isonicotinic acid hydrazide with 2,4-dimethoxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the hydrazone linkage . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of hydrazones, Schiff bases, and other heterocyclic compounds .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its structural similarity to isoniazid, a well-known antituberculosis drug. It is being investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of isonicotinic(2,4-dimethoxybenzylidene)hydrazide is not fully understood. it is believed to exert its effects through interactions with cellular enzymes and proteins. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their function. This mechanism is similar to that of isoniazid, which targets the mycobacterial cell wall synthesis .
Comparison with Similar Compounds
Isoniazid: A well-known antituberculosis drug with a similar hydrazide structure.
Nicotinic acid hydrazide: Another derivative of nicotinic acid with similar chemical properties.
2,4-Dimethoxybenzaldehyde: A precursor used in the synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide.
Uniqueness: this compound is unique due to the presence of both the isonicotinic acid and 2,4-dimethoxybenzylidene moieties This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
CAS No. |
160816-57-9 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-12(14(9-13)21-2)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
ZJRHKGPEWKXLQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)



![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974102.png)



